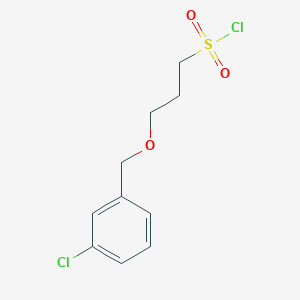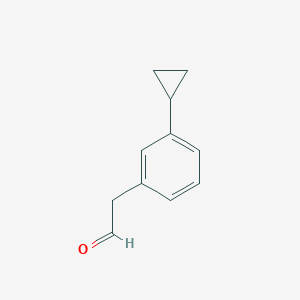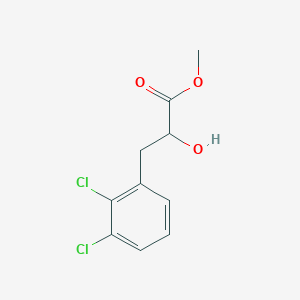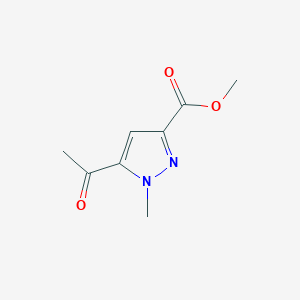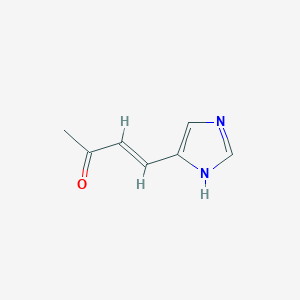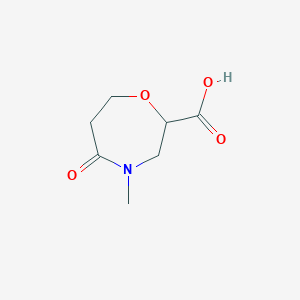![molecular formula C7H14ClN B13617669 2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
2-Azabicyclo[4.2.0]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[4.2.0]octane hydrochloride is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.2.0]octane hydrochloride can be achieved through a tandem Strecker reaction followed by intramolecular nucleophilic cyclization. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile intermediate, which then undergoes cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic route. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.2.0]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, which can be further utilized in synthetic chemistry and drug development .
Scientific Research Applications
2-Azabicyclo[4.2.0]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring fusion pattern.
8-Azabicyclo[3.2.1]octane: A compound with a similar core structure but different ring sizes and fusion.
Uniqueness
2-Azabicyclo[4.2.0]octane hydrochloride is unique due to its specific ring fusion and nitrogen incorporation, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
2-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H |
InChI Key |
VFBUZIVHKLMKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC2NC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


